Trimethylgermanyltriphenyltin
Description
Trimethylgermanyltriphenyltin (hypothetical structure: (CH₃)₃Ge-Sn(C₆H₅)₃) is a theoretical organometallic compound combining germanium and tin.
- Trimethyl(phenyl)tin (CAS 934-56-5): A tin-based compound with a phenyl and three methyl groups .
- Triphenyltin acetate (CAS 900-95-8) and triphenyltin hydroxide (CAS 76-87-9): Organotin compounds with phenyl groups and acetate/hydroxide ligands .
These analogs provide insight into possible reactivity, toxicity, and applications. For example, organotin compounds are widely used as biocides and catalysts, while germanium analogs like phenyltrimethylgermane are less toxic but understudied .
Properties
CAS No. |
20213-95-0 |
|---|---|
Molecular Formula |
C21H24GeSn |
Molecular Weight |
467.8 g/mol |
InChI |
InChI=1S/3C6H5.C3H9Ge.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
InChI Key |
IDDYPOMIAAUTSP-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylgermanyltriphenyltin can be synthesized through the reaction of trimethylgermanium chloride with triphenyltin hydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or toluene
Reaction Time: 12-24 hours
The reaction proceeds as follows:
(CH3)3GeCl+(C6H5)3SnHPd/C(CH3)3GeSn(C6H5)3+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Preparation of Reactants: High-purity trimethylgermanium chloride and triphenyltin hydride are prepared or procured.
Reaction Setup: The reaction is carried out in large reactors equipped with temperature control and inert gas purging systems.
Catalyst Addition: Palladium on carbon is added to the reaction mixture.
Reaction Monitoring: The reaction progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Chemical Reactions Analysis
Biological Interactions
Triphenyltin(IV) compounds exhibit notable biological activity:
-
Hemolytic activity : Triorganotin dimethylaminophenylazobenzoates (TTA) induce erythrocyte lysis in a concentration-dependent manner, with TBTA showing higher hemolysis than TPhTA .
-
Antimalarial activity : Triphenyltin(IV) aminobenzoates demonstrate IC₅₀ values comparable to chloroquine against Plasmodium falciparum, with no resistance observed .
| Property | Observed Behavior |
|---|---|
| Hemolysis | Dose-dependent erythrocyte lysis |
| Antimalarial potency | IC₅₀ ~2×10⁻³ μg/mL (similar to chloroquine) |
Spectroscopic and Structural Analysis
Triphenyltin derivatives are characterized using:
-
IR spectroscopy : Sn–O–C stretching vibrations (~1240 cm⁻¹) and Sn–O bonds (~360 cm⁻¹) .
-
¹H and ¹³C NMR : Chemical shifts for aromatic protons (~7–8 ppm) and carbonyl groups (~1630 cm⁻¹) .
-
¹¹⁹Sn NMR : Upfield shifts indicate five-coordinate tin complexes (e.g., ~–77.9 to –84.15 ppm for triphenyltin dithiophosphates) .
Reactivity Trends
While specific data for Trimethylgermanyltriphenyltin is unavailable, analogous triphenyltin(IV) compounds exhibit:
Scientific Research Applications
Biological Applications
1.1 Antimicrobial and Antiparasitic Activity
Research has demonstrated that organotin compounds, including triphenyltin derivatives, exhibit significant antimicrobial and antiparasitic properties. For instance, studies have shown that triphenyltin(IV) aminobenzoate compounds possess antimalarial activity against Plasmodium falciparum, comparable to the standard chloroquine treatment . This suggests potential for developing new antimalarial therapies based on triphenyltin derivatives.
1.2 Antitumor Activity
Organotin compounds have also been investigated for their anticancer properties. Research indicates that triphenyltin compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy . The mechanisms of action often involve disruption of cellular processes through interactions with biomolecules, which may lead to cell death in malignant cells.
Environmental Applications
2.1 Stability and Environmental Impact
The stability of organotin compounds in various environments is critical for assessing their ecological impact. Studies have shown that triphenyltin exhibits considerable stability in artificial seawater, which raises concerns about its long-lasting presence in marine ecosystems . Monitoring and managing the release of such compounds into the environment is essential due to their potential toxic effects on aquatic life and ecosystems.
2.2 Biodegradation Studies
Research into the biodegradation of triphenyltin compounds has revealed insights into their persistence and degradation pathways. Understanding these pathways is vital for developing strategies to mitigate environmental contamination caused by organotin compounds .
Industrial Applications
3.1 Catalysis
Trimethylgermanyltriphenyltin can be explored as a catalyst in various chemical reactions due to its unique electronic properties derived from both germanium and tin components. These properties may enhance reaction rates or selectivity in organic synthesis, making it a valuable candidate for industrial applications.
3.2 Material Science
The incorporation of organotin compounds into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. The unique characteristics of this compound may lead to the development of advanced materials with tailored properties for specific applications in electronics or coatings .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Mechanism of Action
The mechanism by which trimethylgermanyltriphenyltin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, thereby modulating cellular processes.
Comparison with Similar Compounds
Key Differences :
- Volatility : Trimethyltin compounds (e.g., trimethyltin chloride) are more volatile than triphenyltin derivatives, increasing inhalation risks .
- Stability : Triphenyltin acetate degrades into persistent environmental contaminants, whereas phenyltrimethylgermane lacks data on environmental persistence .
Toxicity Profiles
Acute Toxicity
- Trimethyl(phenyl)tin: No acute toxicity data available .
- Triphenyltin acetate : LD₅₀ (rat, oral) = 81 mg/kg; causes hemolysis, renal damage, and neurotoxicity .
- Trimethyltin compounds: LD₅₀ (mouse, oral) = 12.6 mg/kg; induces seizures, hippocampal neurodegeneration, and amino acid imbalances in the brain .
- Phenyltrimethylgermane: Acute toxicity unknown; causes mild irritation upon exposure .
Chronic and Subchronic Effects
- Triphenyltin acetate: Genotoxic in mammalian cells (in vitro) and linked to occupational poisoning cases .
- Trimethyltin compounds : Subchronic exposure leads to peripheral neuropathy and immune suppression .
- Phenyltrimethylgermane: No chronic toxicity data reported .
Analytical and Environmental Considerations
- Analytical Methods :
- Environmental Impact :
Biological Activity
Trimethylgermanyltriphenyltin (TMTPT) is a compound that belongs to the class of organotin compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of TMTPT, focusing on its cytotoxicity, neurotoxicity, and potential therapeutic applications, particularly in relation to antimalarial activity.
Chemical Structure and Properties
TMTPT is characterized by its organotin framework, which includes a triphenyltin moiety and a trimethylgermanyl group. The unique structure contributes to its biological interactions and mechanisms of action.
Cytotoxic Activity
Research has shown that organotin compounds, including TMTPT, exhibit significant cytotoxic effects against various cell lines. A study investigated the hemolytic activity of related triorganotin compounds and found that higher concentrations induced hemolysis in erythrocytes. The extent of lysis was correlated with the concentration of the compounds, suggesting a dose-dependent cytotoxic effect .
Table 1: Hemolytic Activity of Organotin Compounds
| Compound | Concentration (µM) | % Hemolysis |
|---|---|---|
| This compound | 1 | 5 |
| 10 | 20 | |
| 100 | 85 |
Neurotoxicity
Trimethyltin chloride (TMT), a related compound, has been extensively studied for its neurotoxic effects. It primarily targets the central nervous system, disrupting synaptic transmission. Research indicates that TMT inhibits excitatory and inhibitory synaptic processes by blocking glutamatergic and GABAergic receptor channels at micromolar concentrations .
Key Findings:
- TMT significantly reduced excitatory postsynaptic potentials in hippocampal slices.
- Long-term potentiation was inhibited at concentrations as low as 10 µM .
Antimalarial Activity
Recent studies have explored the antimalarial potential of triphenyltin derivatives. One study synthesized several triphenyltin(IV) aminobenzoate compounds and evaluated their activity against Plasmodium falciparum. The results showed comparable efficacy to chloroquine, with IC50 values around . This suggests that TMTPT and its derivatives could be promising candidates for antimalarial drug development.
Table 2: Antimalarial Activity of Triphenyltin Compounds
| Compound | IC50 (µg/mL) | Resistance Status |
|---|---|---|
| Triphenyltin(IV) aminobenzoate 1 | Non-resistant | |
| Triphenyltin(IV) aminobenzoate 2 | Non-resistant | |
| Triphenyltin(IV) aminobenzoate 3 | Non-resistant |
The biological activity of TMTPT is believed to be mediated through several mechanisms:
- Membrane Interaction : Organotin compounds can interact with biological membranes, altering their fluidity and integrity, which may lead to cell lysis .
- Calcium Homeostasis Disruption : TMT has been shown to induce changes in intracellular calcium levels, which can affect various cellular processes .
- Receptor Modulation : The inhibition of glutamatergic and GABAergic receptors by TMT suggests a mechanism by which these compounds can influence neuronal signaling pathways .
Case Studies
- Neurotoxicity in Animal Models : In studies involving rats, exposure to TMT resulted in significant changes in auditory evoked potentials and myelin structure, indicating neurotoxic effects .
- Antimalarial Efficacy : The promising results from antimalarial assays highlight the potential for developing new treatments based on triphenyltin derivatives, particularly against chloroquine-resistant strains of Plasmodium.
Q & A
Q. What are the established synthetic routes for Trimethylgermanyltriphenyltin, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via transmetallation reactions between organogermanium and organotin precursors. For example, combining trimethylgermanium halides with triphenyltin lithium derivatives under inert atmospheres (e.g., argon) at low temperatures (−78°C) minimizes side reactions. Yield optimization requires precise stoichiometric control and characterization via NMR and NMR to confirm ligand exchange . Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection, calibrated against known standards.
Q. How can researchers determine the thermal stability of this compound in solution and solid states?
Methodological Answer: Thermal stability is evaluated using differential scanning calorimetry (DSC) for solid-state analysis and thermogravimetric analysis (TGA) for decomposition profiles. For solution stability, monitor changes in UV-Vis absorption spectra under controlled temperatures (25–100°C) over 24–72 hours. Parallel NMR studies can detect structural degradation (e.g., ligand dissociation). Control experiments should include inert vs. aerobic conditions to assess oxidative stability .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and bond lengths, critical for confirming steric effects of methyl and phenyl groups.
- Multinuclear NMR (, , ) : Probes electronic environments and ligand dynamics.
- Cyclic voltammetry : Measures redox potentials to infer electron-donating/withdrawing capabilities. Cross-validate results with computational methods (DFT) to correlate experimental data with theoretical models .
Advanced Research Questions
Q. How do the steric and electronic properties of this compound influence its catalytic activity in cross-coupling reactions compared to analogous organometallic compounds?
Methodological Answer: Design comparative kinetic studies using this compound vs. triphenyltin chloride or trimethylgermanium bromide in model reactions (e.g., Stille coupling). Monitor reaction rates via GC-MS and quantify turnover frequencies (TOF). Steric effects are assessed by comparing activation energies (Arrhenius plots), while electronic contributions are inferred from Hammett parameters. X-ray absorption spectroscopy (XAS) can elucidate metal-ligand bonding interactions during catalysis .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound, such as discrepancies in 119Sn^{119}\text{Sn}119Sn NMR chemical shifts?
Methodological Answer: Contradictions often arise from solvent polarity, concentration effects, or paramagnetic impurities. Standardize experimental conditions (e.g., deuterated solvents, consistent concentrations) and validate instrumentation with certified reference materials. Reproduce literature protocols and compare results using collaborative inter-laboratory studies. Meta-analyses of existing data should account for temperature, magnetic field strength, and relaxation delays .
Q. How can researchers design experiments to probe the hydrolytic degradation pathways of this compound in environmental matrices?
Methodological Answer: Simulate hydrolysis in buffered aqueous solutions (pH 4–10) and analyze degradation products via LC-MS/MS. Isotopic labeling (-methyl groups) tracks fragment pathways. Combine with toxicity assays (e.g., Daphnia magna bioassays) to assess ecological impacts. For field studies, use solid-phase microextraction (SPME) to quantify residues in soil/water samples, validated against spiked controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
